7-Cmicc
Description
Properties
CAS No. |
141912-84-7 |
|---|---|
Molecular Formula |
C21H18ClN7O5S2 |
Molecular Weight |
548 g/mol |
IUPAC Name |
(6S,7S)-7-[[(2E)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,5-a]pyridin-2-ium-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H18ClN7O5S2/c1-34-26-13(12-16(22)36-21(23)25-12)17(30)24-14-18(31)29-15(20(32)33)10(8-35-19(14)29)6-27-7-11-4-2-3-5-28(11)9-27/h2-5,7,9,14,19H,6,8H2,1H3,(H3-,23,24,25,30,32,33)/b26-13+/t14-,19-/m0/s1 |
InChI Key |
MGLLCPSQOKQEAM-PNJTVJIISA-N |
SMILES |
CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
Isomeric SMILES |
CO/N=C(\C1=C(SC(=N1)N)Cl)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
Canonical SMILES |
CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
Synonyms |
7-(2-(2-amino-5-chlorothiazol-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)-pyridinium-1-yl)methyl-3-cephem-4-carboxylate 7-CMICC |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations of Available Evidence
The closest relevant guidance comes from:
- : Outlines a protocol for comparing compounds structurally or functionally, emphasizing the need to "use at least three academically credible sources" .
- : Details requirements for describing synthetic compounds, including purity data, reaction conditions, and characterization methods (e.g., NMR, HPLC) .
However, without specific data on "7-Cmicc," a direct comparison cannot be constructed from the provided materials.
Methodological Framework for Comparative Analysis
While the evidence lacks data on "7-Cmicc," it provides general principles for comparing compounds:
Table 1: Key Parameters for Compound Comparison
Recommendations for Future Research
To address this gap, follow these evidence-based strategies:
Literature Survey : Use protocols from and to systematically map existing studies on analogous compounds (e.g., metal-organic frameworks or heterocyclic derivatives) .

Data Standardization : Adopt ACS/RSC guidelines () for reporting experimental details, ensuring reproducibility and cross-study comparability .
Benchmarking : Compare performance metrics (e.g., catalytic activity, thermodynamic stability) against compounds with shared functional groups or applications, as suggested in .
Critical Notes
- Lack of Primary Data: None of the provided sources include empirical data on "7-Cmicc," making a detailed comparison infeasible.
- Methodological Relevance : –4 and 6 focus on NLP models, which are unrelated to chemical compound analysis.
- Best Practices : Adhere to journal-specific formatting (e.g., RSC guidelines in and ) when publishing future work on "7-Cmicc" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
